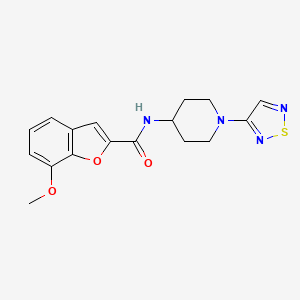

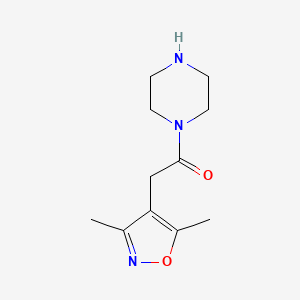

(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

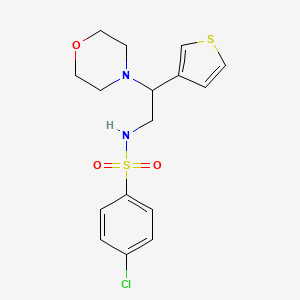

The compound “(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and formula. It contains a benzofuran ring, which is a type of aromatic ring, and several functional groups including a ketone, an ester, and three methoxy groups .Scientific Research Applications

Antioxidant Capacity Assessment

The compound is likely involved in the antioxidant capacity assays based on ABTS radical cation-based assays, which are prominent for evaluating antioxidant properties. It may participate in coupling reactions with ABTS•+, indicative of specific antioxidant behavior. This specific interaction can be significant for determining the antioxidant capacity of various substances and understanding the underlying reaction pathways (Ilyasov et al., 2020).

Enzymatic Treatment of Organic Pollutants

The compound might be involved in enzymatic processes for the remediation or degradation of organic pollutants, especially in wastewater. The presence of certain redox mediators can enhance the degradation efficiency of recalcitrant compounds by enzymes. It suggests a potential role in improving the treatment of aromatic compounds found in industrial effluents, contributing to a cleaner and safer environment (Husain & Husain, 2007).

Understanding Protein Dynamics and Electrostatics

The compound may be involved in studies focused on understanding the dynamic behavior of proteins like para-hydroxybenzoate hydroxylase. Understanding these dynamics can provide insights into specific catalysis processes, contributing to the knowledge base in biochemistry and pharmacology (Entsch et al., 2005).

Environmental Fate and Aquatic Effects

Research on similar oxo-process chemicals indicates the importance of understanding the environmental fate and aquatic effects of such compounds. The compound might share similarities in terms of biodegradation, atmospheric oxidation, and overall environmental impact. It's crucial for evaluating the ecological footprint and ensuring environmental sustainability (Staples, 2001).

Synthesis of Bioactive Heterocycles

Isoxazolone derivatives, similar in structural complexity to the compound, show significant biological and medicinal properties. They serve as intermediates in synthesizing various heterocycles and undergo chemical transformations. Understanding the synthesis and transformations of such compounds can lead to the discovery of new drugs and therapeutic agents (Laroum et al., 2019).

Future Directions

properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O8/c1-13(2)30-20(24)12-29-15-7-8-16-18(11-15)31-19(21(16)25)10-14-6-9-17(26-3)23(28-5)22(14)27-4/h6-11,13H,12H2,1-5H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASITEJAESICPZ-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)